molecular formula C18H13NO3S B11112955 3-(1,3-benzothiazol-2-yl)-7-ethoxy-4H-chromen-4-one

3-(1,3-benzothiazol-2-yl)-7-ethoxy-4H-chromen-4-one

Cat. No.: B11112955
M. Wt: 323.4 g/mol
InChI Key: LPWMNVUHMXXHEQ-UHFFFAOYSA-N
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Description

3-(1,3-benzothiazol-2-yl)-7-ethoxy-4H-chromen-4-one is a complex organic compound that combines the structural features of benzothiazole and chromenone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzothiazol-2-yl)-7-ethoxy-4H-chromen-4-one typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization. One common method is the Knoevenagel condensation reaction, where 1,3-thiazolidine-2,4-dione reacts with aromatic aldehydes in ethanol solvent in the presence of a piperidine catalyst . Another method involves diazo-coupling reactions, which are used to introduce various substituents onto the benzothiazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-benzothiazol-2-yl)-7-ethoxy-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3-benzothiazol-2-yl)-7-ethoxy-4H-chromen-4-one is unique due to its combination of benzothiazole and chromenone structures, which confer a wide range of biological activities

Properties

Molecular Formula

C18H13NO3S

Molecular Weight

323.4 g/mol

IUPAC Name

3-(1,3-benzothiazol-2-yl)-7-ethoxychromen-4-one

InChI

InChI=1S/C18H13NO3S/c1-2-21-11-7-8-12-15(9-11)22-10-13(17(12)20)18-19-14-5-3-4-6-16(14)23-18/h3-10H,2H2,1H3

InChI Key

LPWMNVUHMXXHEQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=O)C(=CO2)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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